molecular formula C23H26ClN3O4S B2495786 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 921554-79-2

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2495786
CAS No.: 921554-79-2
M. Wt: 475.99
InChI Key: CONRGRXVGZWCLI-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H26ClN3O4S and its molecular weight is 475.99. The purity is usually 95%.
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Scientific Research Applications

Biological Potential of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and characterized for their biological potential. For instance, novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and evaluated for their enzyme inhibition potential against AChE and BChE enzymes, as well as for their antioxidant potential. These compounds demonstrated significant enzyme inhibition and antioxidant activities, indicating their potential for therapeutic applications (Kausar et al., 2019).

Anti-cancer, Antimicrobial, and Anti-inflammatory Applications

Another study focused on the synthesis of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones and tested them for anti-cancer, anti-inflammatory, and antimicrobial actions. Certain compounds in this series showed high activity against various cancer cell lines and promising anti-inflammatory activity, highlighting the potential of sulfonamide derivatives in the development of new therapeutic agents (Ahmad et al., 2010).

Enzyme Inhibition and Antimicrobial Activity

Sulfonamide derivatives have also been synthesized and estimated for their biological potential against Gram-negative & Gram-positive bacteria and for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. These compounds exhibited moderate to good activities, suggesting their usefulness in antimicrobial and enzyme inhibition applications (Aziz‐ur‐Rehman et al., 2014).

Antimicrobial and Antiproliferative Agents

Moreover, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been reported, where synthesized compounds were evaluated for their antimicrobial activity against various bacteria and fungi. These studies illustrate the broad spectrum of biological activities that sulfonamide derivatives and related compounds can exhibit, potentially including the compound of interest (Sarvaiya et al., 2019).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Depending on its specific properties, it might pose risks such as toxicity, flammability, or reactivity . Always refer to the material safety data sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4S/c1-4-31-21-11-7-18(16(2)3)15-22(21)32(29,30)25-13-14-27-23(28)12-10-20(26-27)17-5-8-19(24)9-6-17/h5-12,15-16,25H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONRGRXVGZWCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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